molecular formula C14H18BrNO3 B2920342 C(C)(C)(C)OC(=O)N1CC2=CC=C(C(=C2CC1)Br)O CAS No. 1887036-31-8

C(C)(C)(C)OC(=O)N1CC2=CC=C(C(=C2CC1)Br)O

Cat. No. B2920342
CAS RN: 1887036-31-8
M. Wt: 328.206
InChI Key: SWUSHGAUOXQOED-UHFFFAOYSA-N
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Description

The chemical compound C(C)(C)(C)OC(=O)N1CC2=CC=C(C(=C2CC1)Br)O, commonly known as Br-CMC, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of carboxymethyl cellulose derivatives and is known for its unique properties, including its ability to form stable gels in water-based solutions.

Scientific Research Applications

Synthesis of Androgen Receptor Modulators

The compound tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is used as a chemical reagent in the synthesis of androgen receptor modulators. These modulators can have therapeutic applications in diseases like prostate cancer, where they may inhibit the action of androgens, which can promote tumor growth .

2. Precursor to Biologically Active Natural Products This compound serves as a precursor in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B, which have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Multifunctional Opioid Peptidomimetics

Research has been conducted on the design, synthesis, and evaluation of novel, multifunctional dimethyltyrosine-tetrahydroisoquinoline opioid peptidomimetics using this compound. These peptidomimetics could potentially be used in pain management and opioid addiction treatment.

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized from this compound, possess a wide range of biological activities including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them valuable in pharmaceutical research for developing treatments for various diseases .

Anti-Inflammatory PDE4 Inhibitors

The compound has been used in the synthesis of new pyrazole derivatives that act as effective PDE4 inhibitors for treating anti-inflammatory diseases. These inhibitors can play a role in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) .

6. Treatment of Cancer Cells and Microbes Indole derivatives synthesized from this compound are applied as biologically active compounds for treating cancer cells and microbes. They show various biologically vital properties that are important in the development of new therapies for different types of disorders .

Novel Anti-Cancer Agents

There is ongoing research to design and synthesize novel anti-tumor agents using this compound as a leading compound based on combination principles. These efforts are part of a larger initiative to discover new therapeutic agents that can effectively combat cancer .

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound would have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound should be stored in a sealed and dry environment at a temperature between 2-8°C .

properties

IUPAC Name

tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-10-9(8-16)4-5-11(17)12(10)15/h4-5,17H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUSHGAUOXQOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C(C)(C)(C)OC(=O)N1CC2=CC=C(C(=C2CC1)Br)O

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